Methyl 2-fluoro-3-formylbenzoate

Description

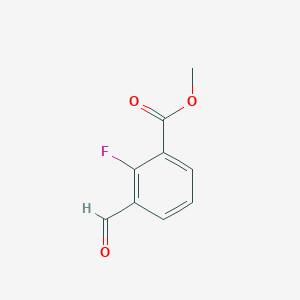

Methyl 2-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H7FO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a formyl group.

Properties

IUPAC Name |

methyl 2-fluoro-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMOWSMVLXMDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-3-formylbenzoate can be synthesized through several methods. One common approach involves the direct esterification of 2-formylbenzoic acid using organic solvents such as acetone or acetonitrile in basic conditions. This method yields the desired compound with a high efficiency ranging from 70% to 100% . Another method involves the reaction of methyl 3-(bromomethyl)-2-fluorobenzoate with sodium bicarbonate in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-formylbenzoate undergoes various chemical reactions, including:

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: MnO2 in methanol (MeOH) is commonly used for the oxidation of the formyl group.

Reduction: NaBH4 in ethanol (EtOH) is used for the reduction of the formyl group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: 2-fluoro-3-carboxybenzoic acid.

Reduction: 2-fluoro-3-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-3-formylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical structure.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-formylbenzoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity .

Comparison with Similar Compounds

Methyl 2-fluoro-3-formylbenzoate can be compared with other similar compounds such as:

Methyl 2-formylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.

Methyl 3-formylbenzoate: The formyl group is at a different position, leading to variations in chemical behavior.

Methyl 2-fluoro-4-formylbenzoate: The formyl group is at the fourth position, which can affect the compound’s reactivity and applications.

Biological Activity

Methyl 2-fluoro-3-formylbenzoate is an organic compound with the molecular formula C₉H₇FO₃, characterized by a fluorine atom at the second position and a formyl group at the third position of the benzoate structure. This unique substitution pattern imparts distinctive chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structural modifications of this compound lead to unique reactivity patterns. The presence of the formyl group enables nucleophilic addition reactions, while the fluorine atom enhances the compound's stability and reactivity. This combination of functional groups positions this compound as a versatile building block for synthesizing bioactive compounds.

Potential Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows for interactions with various biological targets, which may facilitate the development of novel pharmacological agents.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties. These compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics.

Anticancer Properties

In vitro studies suggest that this compound and its derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. Research is ongoing to explore its efficacy against different cancer types.

The mechanism of action for this compound involves its interaction with specific molecular pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom influences the compound’s reactivity and stability. These interactions can modulate biological activity by forming new chemical bonds with biomolecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Methyl 2-formylbenzoate | Lacks fluorine atom | Different reactivity and properties |

| Methyl 3-formylbenzoate | Formyl group at a different position | Variations in chemical behavior |

| Methyl 2-fluoro-4-formylbenzoate | Formyl group at the fourth position | Affects reactivity and applications |

| Methyl 2-fluoro-3-nitrobenzoate | Contains a nitro group instead | Different biological activities |

| Methyl 3-fluoro-4-(hydroxymethyl)benzoate | Hydroxymethyl substitution | Variations in solubility and biological activity |

This table illustrates how the unique structural features of this compound contribute to its distinct chemical behavior and potential applications.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents .

- Anticancer Evaluation : In vitro tests on breast cancer cell lines indicated that this compound could reduce cell viability significantly, prompting further investigations into its mechanisms of action .

- Synthesis Applications : Researchers have utilized this compound as a precursor for synthesizing various bioactive compounds, showcasing its versatility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.